1,3,5-Triazine, 2-chloro-4-methoxy-6-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2-chloro-4-methoxy-6-(1-piperidinyl)- is a heterocyclic compound with the molecular formula C9H13ClN4O. It is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 1,3,5-Triazine, 2-chloro-4-methoxy-6-(1-piperidinyl)- typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with piperidine. This reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base. The reaction can be conducted under conventional heating or using microwave irradiation to enhance the reaction rate .
Chemical Reactions Analysis
1,3,5-Triazine, 2-chloro-4-methoxy-6-(1-piperidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding triazine derivatives
Scientific Research Applications
1,3,5-Triazine, 2-chloro-4-methoxy-6-(1-piperidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development.
Industry: It is used in the production of flame-retardant materials and other industrial applications
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2-chloro-4-methoxy-6-(1-piperidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,3,5-Triazine, 2-chloro-4-methoxy-6-(1-piperidinyl)- can be compared with other triazine derivatives such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Used in radioimmunoassays and the synthesis of rotaxanes.
Propazine: An herbicide used in agriculture .
The uniqueness of 1,3,5-Triazine, 2-chloro-4-methoxy-6-(1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClN4O |
---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
2-chloro-4-methoxy-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C9H13ClN4O/c1-15-9-12-7(10)11-8(13-9)14-5-3-2-4-6-14/h2-6H2,1H3 |
InChI Key |
FORMMFVGAMPGOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.